Methyl 6-amino-5-methoxypyrimidine-4-carboxylate
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Overview
Description
Methyl 6-amino-5-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O3. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-methoxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-amino-5-methoxypyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
Methyl 6-amino-5-methoxypyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shares structural similarities but differs in its biological activity and applications.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have similar nitrogen-containing ring structures but exhibit different chemical and biological properties.
Uniqueness
Methyl 6-amino-5-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Methyl 6-amino-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an amino group at the 6-position and a methoxy group at the 5-position of the pyrimidine ring. This specific substitution pattern is believed to enhance its biological activity compared to other similar compounds.
Compound Name | Structure Features | Unique Attributes |
---|---|---|
This compound | Amino group at the 6-position | Potential for increased biological activity |
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate | Similar structure with ethyl substitution | Investigated for antimicrobial and antiviral properties |
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | Chlorine substitution at the 2-position | Enhanced reactivity due to halogen |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in pyrimidine metabolism, which is crucial for DNA synthesis. This mechanism is particularly relevant in cancer treatment, where rapid cell division requires nucleotide synthesis.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound. In vitro studies have shown promising results against various cancer cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
P388 Murine Leukemia | 15.2 | Significant cytotoxicity |
MCF-7 Breast Cancer | 9.1 | Inhibition of cell proliferation |
HCT116 Colon Cancer | 12.3 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
---|---|---|
Staphylococcus aureus | 32 | Inhibition of growth |
Escherichia coli | 16 | Bactericidal effect |
Candida albicans | 64 | Antifungal activity |
Case Studies
- In Vitro Study on Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects on the MCF-7 breast cancer cell line with an IC50 value of 9.1 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential use in treating bacterial infections .
- Anti-inflammatory Mechanism : Research conducted on human microglia cells showed that derivatives of this compound could inhibit TNF-α production, demonstrating its anti-inflammatory properties .
Properties
IUPAC Name |
methyl 6-amino-5-methoxypyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBSKULOIAYZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-24-0 |
Source
|
Record name | methyl 6-amino-5-methoxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.